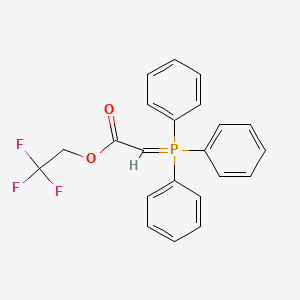
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is an organophosphorus compound with the chemical formula C22H21F3O2P. It is a white solid that is soluble in organic solvents. This compound is known for its use as a Wittig reagent, which is employed in organic synthesis to replace oxygen centers in ketones and aldehydes with CHCO2Et groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate typically involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate has several scientific research applications:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets are typically carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a betaine intermediate followed by the elimination of triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
2,2,2-Trifluoroethyl trifluoroacetate: Used in different synthetic applications but shares the trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is unique due to its trifluoroethyl group, which imparts distinct reactivity and stability compared to other Wittig reagents. This makes it particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
特性
CAS番号 |
630103-85-4 |
|---|---|
分子式 |
C22H18F3O2P |
分子量 |
402.3 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H18F3O2P/c23-22(24,25)17-27-21(26)16-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChIキー |
UBTBBPYTMIKYJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)OCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
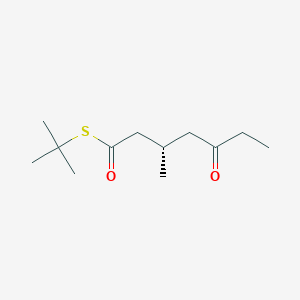
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
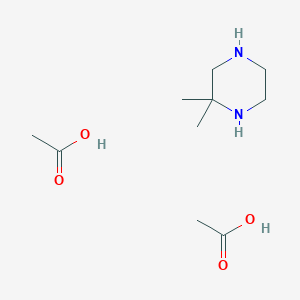
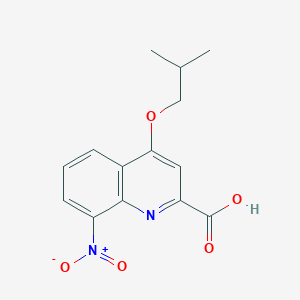

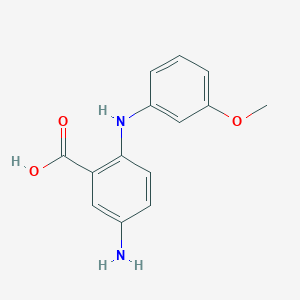
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
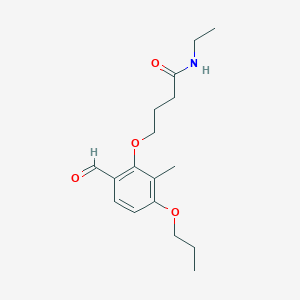
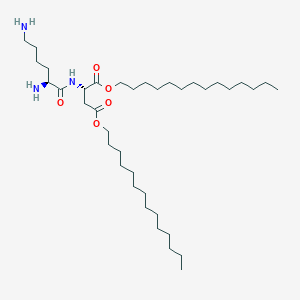

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
